molecular formula C18H25NO4 B12979125 Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12979125
M. Wt: 319.4 g/mol
InChI Key: OWICWUUPVQCCMX-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety via a spiro junction at position 2 (chromane) and 4' (piperidine). The 7-position of the chromane ring is substituted with a hydroxyl group, while the 1'-position of the piperidine is protected by a tert-butyl carbamate group. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, leveraging the spirocyclic framework for conformational rigidity and the tert-butyl group for steric protection during reactions .

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)7-6-13-4-5-14(20)12-15(13)22-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

OWICWUUPVQCCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Reagent/Material Role Typical Amounts/Conditions
Phenolic precursor (e.g., hydroxybenzaldehyde) Chromane ring formation Stoichiometric, under acidic/basic catalysis
Piperidine derivative (e.g., tert-butyl 4-iodopiperidine-1-carboxylate) Spirocyclization partner 1.0–1.5 equiv, nucleophilic substitution
Copper(II) triflate (Cu(OTf)2) Catalyst for coupling 5 mol%
Ligands (e.g., L1) Catalyst stabilization 5 mol%
1,1,3,3-Tetramethylguanidine (TMG) Base 1.8 equiv
Solvent (e.g., tetrahydrofuran, THF) Reaction medium Anhydrous, inert atmosphere
Light source (LEDs, 410 nm) Photochemical activation 50 W × 2 LED irradiation

Representative Procedure (Adapted from Photochemical Coupling)

  • In an oven-dried flask under nitrogen, Cu(OTf)2 and ligand L1 are dissolved in THF and stirred for 10 minutes.
  • TMG is added as a base, followed by the addition of the N-aryl acrylamide and tert-butyl 4-iodopiperidine-1-carboxylate.
  • The reaction mixture is sealed and irradiated with 410 nm LEDs at 25 °C for 24 hours.
  • After completion, the mixture is quenched with water and extracted with ethyl acetate.
  • The organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by silica gel chromatography to yield the coupling product with yields up to 80%.

Alternative Synthetic Routes

  • β-Keto ester intermediates : Starting from N-Boc protected piperidine carboxylic acids, β-keto esters are synthesized via condensation with Meldrum’s acid derivatives, followed by methanolysis.
  • Enamine formation and cyclization : β-Enamino diketones are prepared by treatment with N,N-dimethylformamide dimethyl acetal, which then react with hydrazines or other nucleophiles to form heterocyclic intermediates that can be elaborated into the spirocyclic structure.

Reaction Optimization and Scale-Up

  • Scale-up reactions have been successfully performed at 6 mmol scale with consistent yields (~80%) using photochemical reactors equipped with LED arrays for uniform irradiation.
  • Reaction parameters such as catalyst loading, base equivalents, solvent volume, and irradiation time are optimized to maximize yield and purity.
  • Purification typically involves silica gel chromatography, with careful monitoring of stereochemical integrity by NMR and HPLC.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield (%) Notes
Chromane scaffold formation Cyclization of phenolic precursors Acid/base catalysis, heating Variable Sets core ring system
Spirocyclization Coupling with tert-butyl 4-iodopiperidine Cu(OTf)2 catalyst, ligand, TMG base, THF, LED irradiation ~80 Photochemical method preferred
Hydroxylation Regioselective installation of hydroxy group Oxidation or substitution Moderate Controls biological activity
Purification Silica gel chromatography Solvent gradient elution Ensures stereochemical purity

Research Findings and Analytical Characterization

  • The compound’s structure is confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • Stereochemical configuration is verified by chiral HPLC and X-ray crystallography when available.
  • Photochemical coupling methods provide mild conditions that preserve sensitive functional groups and reduce side reactions.
  • The tert-butyl carbamate group enhances solubility and stability during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound featuring a unique spirocyclic structure that combines chromane and piperidine moieties. It has a molecular formula of C19H27NO4C_{19}H_{27}NO_4 and a molecular weight of approximately 325.39 g/mol. The compound includes a tert-butyl ester group and a hydroxyl functional group, which contribute to its potential reactivity and biological activity. The spiro configuration gives it distinctive stereochemical properties that can influence its interactions in biological systems.

Potential Applications

This compound has potential applications in diverse fields:

  • Pharmaceutical Research: It can be used in synthesizing new drug candidates due to its unique structural features.
  • Agrochemicals: It can be employed in developing novel agrochemicals.
  • Material Science: It can be utilized in creating new materials with specific properties.

The compound's versatility allows for innovative applications across multiple disciplines.

The biological activity of this compound is of interest because its structural features may influence pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit biological activity. Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects.

Interaction studies involving this compound focus on its binding affinity and activity within biological systems. These studies may include:

  • Binding Assays: Determining how strongly the compound binds to target proteins.
  • Cell-Based Assays: Assessing the compound’s effects on cells.
  • In vivo Studies: Evaluating the compound’s activity in living organisms.

Such investigations are crucial for determining the viability of this compound as a therapeutic agent or research tool.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Chromane Ring

Fluoro Substituents
  • Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 936648-33-8): Structure: Fluorine replaces the hydroxyl group at position 7, and a ketone is present at position 3. Molecular Formula: C₁₈H₂₂FNO₄; Molecular Weight: 335.37 g/mol . Impact: The electron-withdrawing fluorine enhances metabolic stability and lipophilicity compared to the hydroxyl analog. The 4-oxo group increases reactivity, enabling further functionalization via nucleophilic addition .
  • Tert-butyl 6-fluoro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate: Synthesis: Prepared via condensation of acetophenone derivatives with 1-boc-4-piperidinone using pyrrolidine catalysis . Applications: The fluorine at position 6 may improve target binding in kinase inhibitors due to its small size and high electronegativity.
Bromo Substituents
  • Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 945722-85-0): Structure: Bromine at position 6 and hydroxyl at position 4. Molecular Weight: 397.09 g/mol; XLogP: 3.1 . Impact: Bromine’s bulkiness and polarizability enhance halogen bonding in protein-ligand interactions. The hydroxyl group contributes to hydrogen bonding, improving aqueous solubility relative to non-polar analogs .
Methyl and Carboxy Substituents
  • Tert-butyl 6-methyl-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1509012-61-6):

    • Structure : Methyl group at position 5.
    • Impact : The methyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility .
  • Tert-butyl 7-carboxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1086398-20-0): Structure: Carboxylic acid at position 6. Molecular Formula: C₁₉H₂₃NO₆; Molecular Weight: 377.39 g/mol . Impact: The carboxy group introduces acidity (pKa ~4-5), enabling salt formation for improved bioavailability. This derivative is critical for prodrug strategies .

Functional Group Modifications

4-Oxo vs. 4-Hydroxy Derivatives
  • 4-Oxo Analogs (e.g., CAS 936648-33-8, 1509012-61-6):
    • The ketone at position 4 allows for Schiff base formation or reductions to secondary alcohols, offering versatile reactivity .
  • 4-Hydroxy Analogs (e.g., CAS 945722-85-0):
    • The hydroxyl group participates in hydrogen bonding, influencing crystal packing (e.g., higher melting points, as seen in brominated analogs with mp 226–227°C ).

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) XLogP Hydrogen Bond Donors Hydrogen Bond Acceptors
7-Hydroxy (Target) 7-OH, 4-H 337.39 (estimated) ~2.5 1 4
7-Fluoro-4-oxo (CAS 936648-33-8) 7-F, 4-O 335.37 2.8 0 5
6-Bromo-4-hydroxy (CAS 945722-85-0) 6-Br, 4-OH 397.09 3.1 1 4
7-Carboxy-4-oxo (CAS 1086398-20-0) 7-COOH, 4-O 377.39 1.2 2 6

Biological Activity

Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines chromane and piperidine moieties. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C18H25NO4C_{18}H_{25}NO_4 with a molecular weight of approximately 325.39 g/mol. The compound features a tert-butyl ester group and a hydroxyl functional group , which enhance its reactivity and biological potential. The spiro configuration imparts distinctive stereochemical properties that can influence its interactions within biological systems.

Preliminary studies suggest that compounds with similar structural features exhibit various pharmacological effects. The hydroxyl group and spirocyclic structure may contribute to interactions with specific biological targets, including:

  • Antioxidant Activity : Compounds with chromane structures often demonstrate antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Similar spiro compounds have been noted for antibacterial and antifungal activities, indicating potential therapeutic applications in infectious diseases.
  • Neuroprotective Properties : Research has indicated that piperidine derivatives can influence neurotransmitter systems, suggesting possible neuroprotective effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Chromane Ring : Utilizing phenolic precursors.
  • Piperidine Integration : Employing amine coupling reactions.
  • Esterification : Converting the carboxylic acid to the tert-butyl ester.

These methods highlight the complexity of synthesizing this compound and the need for optimization to achieve desired yields and purity levels.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylateC18H26BrNO4Contains bromine; unique reactivity
Tert-butyl 4-aminospiro[chroman-2,4′-piperidine]-1′-carboxylateC18H26N2O3Amino group introduces different biological activity
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]C18H25NO3Focus on carbamate functionality; different reactivity profile

These variations in functional groups significantly affect their chemical behavior and biological activity, underscoring the distinctiveness of this compound due to its specific hydroxyl and ester functionalities coupled with its spirocyclic architecture.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Investigations into its efficacy as an antimicrobial agent have shown promising results against specific bacterial strains.
  • Agricultural Applications : Research indicates potential use as a novel pesticide due to its structural similarities to known bioactive compounds in pest control.
  • Neuroscience Research : Studies are ongoing to explore its neuroprotective effects in models of neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate?

Methodological Answer: The synthesis of spirochromane-piperidine derivatives typically involves multi-step processes, including:

  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines. For example, trifluoroacetic acid (TFA) is commonly employed for Boc deprotection under mild conditions, as demonstrated in the synthesis of related spiro[chroman-2,4’-piperidin]-4-one derivatives .
  • Key Reaction Steps :
    • Cyclization : Formation of the spirocyclic core via acid-catalyzed or base-mediated cyclization.
    • Hydroxylation : Introduction of the hydroxyl group at position 7 via selective oxidation or hydroxylation reagents.
  • Purification : Silica gel chromatography or recrystallization to isolate the product.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on structurally similar compounds (e.g., tert-butyl 6,7-dimethyl-4-oxospiro derivatives):

  • Hazard Identification : Classified under GHS as:
    • H302 : Harmful if swallowed.
    • H315/H319 : Causes skin/eye irritation .
  • Handling Recommendations :
    • PPE : Nitrile gloves, safety goggles, and lab coats.
    • Ventilation : Use fume hoods to avoid aerosol inhalation .
    • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Methodological Answer:

  • Multi-Technique Validation :
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination, especially for resolving spirocyclic conformation ambiguities .
    • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (DFT or machine learning tools).
    • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities.
  • Case Study : Inconsistent NOE correlations in NMR may arise from dynamic spiro-ring flipping; variable-temperature NMR can clarify conformational mobility .

Q. How should experimental designs be optimized to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing Framework :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hrs.
    • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products via LC-MS.
  • Key Findings from Analogues :
    • Thermal Decomposition : Related spiro-piperidine derivatives degrade above 150°C, releasing CO and NOx .
    • Hydrolytic Stability : Boc-protected amines are prone to acidic hydrolysis (e.g., TFA-mediated deprotection at rt) .

Q. What strategies address low yields in the hydroxylation step during synthesis?

Methodological Answer:

  • Reagent Optimization :
    • Replace m-CPBA with OsO₄/NMO for stereoselective hydroxylation.
    • Use catalytic asymmetric hydroxylation (e.g., Sharpless dihydroxylation) for enantiopure products.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency vs. non-polar solvents.
  • Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., overoxidation).

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